6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
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Overview
Description
6-(4-{2-[5-(tert-Butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol is a complex organic compound with the molecular formula C33H58O2Si and a molecular weight of 514.9 g/mol . This compound is characterized by its high thermal stability and chemical inertness, making it a valuable reagent in organic synthesis .
Preparation Methods
The preparation of 6-(4-{2-[5-(tert-Butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol typically involves organic synthesis reactions. The synthetic route often includes the use of tert-butyl-dimethyl-silanyloxy groups to protect hydroxyl functionalities during the reaction . The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale organic synthesis processes, utilizing advanced equipment to maintain the necessary reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethyl acetate, along with catalysts such as palladium on carbon and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-{2-[5-(tert-Butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism by which 6-(4-{2-[5-(tert-Butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol exerts its effects involves the interaction of its functional groups with specific molecular targets. The tert-butyl-dimethyl-silanyloxy group provides steric protection, allowing selective reactions to occur at other sites on the molecule . This selective reactivity is crucial in organic synthesis, enabling the formation of desired products without unwanted side reactions .
Comparison with Similar Compounds
Similar compounds to 6-(4-{2-[5-(tert-Butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol include other organosilicon compounds with protective groups, such as:
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for protecting hydroxyl groups in organic synthesis.
Trimethylsilyl chloride (TMS-Cl): Another protective reagent for hydroxyl groups.
Triisopropylsilyl chloride (TIPS-Cl): Provides steric protection similar to TBDMS-Cl but with different reactivity profiles.
The uniqueness of 6-(4-{2-[5-(tert-Butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol lies in its specific structure, which offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis .
Properties
Molecular Formula |
C33H58O2Si |
---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C33H58O2Si/c1-24-15-18-28(35-36(9,10)31(3,4)5)23-27(24)17-16-26-14-12-22-33(8)29(19-20-30(26)33)25(2)13-11-21-32(6,7)34/h16-17,25,28-30,34H,1,11-15,18-23H2,2-10H3/b26-16+,27-17- |
InChI Key |
CTZMHDJIUFEYKE-DWSYLPIJSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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